Tetrakis(4-formylphenyl)methane
Overview
Description
Tetrakis(4-formylphenyl)methane is a chemical compound with the molecular formula C29H20O4 . It is also known by other names such as 4-[tris(4-formylphenyl)methyl]benzaldehyde . The molecular weight of this compound is 432.5 g/mol .
Synthesis Analysis
A new three-dimensional metal-organic framework (MOF) was synthesized by linking ditopic amino functionalized polyoxometalate with 4-connected tetrahedral tetrakis (4-formylphenyl)methane building units through imine condensation .Molecular Structure Analysis
The structure of this MOF, termed MOF-688, was solved by single crystal X-ray diffraction and found to be triply interpenetrated diamond-based dia topology .Chemical Reactions Analysis
The synthesis of three-dimensional covalent-organic frameworks has been achieved through the use of tetrakis-(4-formylphenyl)methane . The first imine-linked 3D COF, COF-300, was reported by Yaghi and coworkers in 2009, and is synthesized from tetrakis-(4-aminophenyl)methane (TAPM) and terephthalaldehyde .Physical And Chemical Properties Analysis
The melting point of Tetrakis(4-formylphenyl)methane is >180 °C (decomp) (Solv: ethyl acetate (141-78-6)). The predicted boiling point is 634.9±55.0 °C and the predicted density is 1.262±0.06 g/cm3 .Scientific Research Applications
Labeling in Nucleic Acids and X-ray Crystallography : A study found that Tetrakis(acetoxymercuri)methane is useful for labeling sulfur sites in nucleic acids and may aid in preparing heavy metal derivatives of proteins for X-ray crystallographic studies (Strothkamp, Lehmann, & Lippard, 1978).
Electronic Properties of Nanometer-sized Structures : Research on Tetrakis[4-(pyrimidyl)phenyl]methanes has highlighted their potential in electronic applications due to properties like intramolecular exciplex coupling and ECEC redox processes (Zimmermann, Freundel, Gompper, & Müller, 2000).
Hydrogen-Bonded Networks in Tetraphenols : A study demonstrated the potential of hydrogen-bonded networks in tetraphenols for understanding molecular structures and dynamics in complex organic compounds (Fournier, Maris, Simard, & Wuest, 2003).
Synthesis of Aromatic Hydrocarbons : The synthesis of tetrakis(2-pyridyl)methane has been explored as a method to create a new class of aromatic hydrocarbons with unique properties (Matsumoto, Kannami, & Oda, 2003).
Weak Hydrogen Bonding and Diamondoid Lattices : Studies have shown that weak hydrogen bonds between acetylenic groups in tetrakis(4-ethynylphenyl)methane create interwoven diamondoid lattices, suggesting potential in material science (Galoppini & Gilardi, 1999).
Gas Adsorption and Catalysis : Tetrakis(4-aminophenyl)methane-based dendrimer and polymer have shown promise in gas adsorption properties and crystallographic properties, indicating potential future applications in adsorption and catalysis (Liao Huan-I, 2015).
Energetic Materials in Organic Azides : Stable organic azides based on rigid tetrahedral methane and adamantane structures have been identified as high-energy materials useful for new polymer and nanomaterial developments and bioconjugations (Schilling & Bräse, 2007).
Complexes with Metals : Research has shown that Tetrakis-(n-butylthiomethyl)methane forms complexes with metals like Pd, Pt, or Hg, acting as a doubly bidentate chelate, useful in coordination chemistry (Goodall, 1967).
Applications in Light-Emitting Devices : Tetraphenylmethane-based materials have been studied for their potential in high-efficiency light-emitting devices, attributed to their high crystallization and glass transition temperatures (Yeh et al., 2001).
Crystal Structure Analysis : Studies on the crystal structure of tetrakis(phenylmethoxy)methane have revealed insights into molecular networks, providing valuable information for crystallography (Latimer et al., 1989).
Safety And Hazards
While specific safety and hazard information for Tetrakis(4-formylphenyl)methane is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
4-[tris(4-formylphenyl)methyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20O4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFUMXIARBFRPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514328 | |
Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(4-formylphenyl)methane | |
CAS RN |
617706-61-3 | |
Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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